2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazine is a chemical compound characterized by the presence of a piperidine ring and a trifluoromethyl group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazine typically involves the reaction of piperidine derivatives with pyrazine derivatives under specific conditions. One common method includes the use of a Mannich reaction, where a piperidine derivative reacts with a pyrazine derivative in the presence of formaldehyde and an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-2-yl)-4-(trifluoromethyl)pyridine
- 2-(Piperidin-2-yl)-3-(trifluoromethyl)pyridine
- 4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline
Uniqueness
2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12F3N3 |
---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
2-piperidin-2-yl-5-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)9-6-15-8(5-16-9)7-3-1-2-4-14-7/h5-7,14H,1-4H2 |
InChI Key |
JUQZTBXQPPEGJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CN=C(C=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.